2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Description

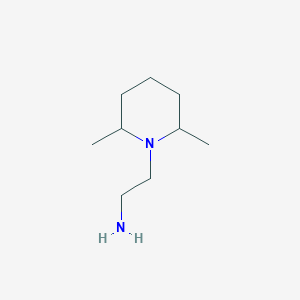

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQHMRVHTMHDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389891, DTXSID201293404 | |

| Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-24-4, 1788-35-8 | |

| Record name | 2,6-Dimethyl-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-1-piperidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a piperidine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering insights into its synthesis, characterization, and areas of scientific interest.

Introduction and Compound Profile

This compound, also known as N-(2-aminoethyl)-2,6-dimethylpiperidine, is a disubstituted piperidine derivative. The core structure features a piperidine ring with methyl groups at the 2 and 6 positions and an ethylamine substituent on the nitrogen atom. The presence of the cis-2,6-dimethyl substitution pattern introduces specific stereochemical constraints that can influence its binding affinity and selectivity for biological targets.

Compound Identifiers:

-

IUPAC Name: 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine

-

CAS Number: 769-24-4[1]

-

Molecular Formula: C₉H₂₀N₂[1]

-

Molecular Weight: 156.27 g/mol [1]

Below is a 2D chemical structure of the molecule:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this specific compound is not widely available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 74 °C | [1] (Note: Pressure not specified) |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

| Solubility | Expected to be soluble in water and common organic solvents | Inferred from similar compounds |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show characteristic signals for the piperidine ring protons, the two methyl groups (likely a doublet), the ethylamine methylene protons (two triplets or more complex multiplets), and the primary amine protons (a broad singlet).

-

¹³C NMR: The spectrum would display distinct signals for the nine carbon atoms, including the two equivalent methyl carbons, the inequivalent piperidine ring carbons, and the two ethylamine carbons.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 156. A prominent fragment would likely correspond to the loss of the aminoethyl group.

Synthesis and Reaction Chemistry

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of secondary amines. A common and straightforward approach involves the nucleophilic substitution reaction between 2,6-dimethylpiperidine and a suitable 2-carbon electrophile.

Proposed Synthetic Workflow

A representative synthetic protocol would involve the reaction of cis-2,6-dimethylpiperidine with 2-chloroethylamine hydrochloride in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures for similar reactions and has not been optimized for this specific compound.

-

Reaction Setup: To a solution of cis-2,6-dimethylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/mmol), add a base, for instance, potassium carbonate (2.5 eq).

-

Addition of Electrophile: Add 2-chloroethylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Potential Applications and Biological Relevance

While specific biological activities of this compound are not extensively documented, the piperidine scaffold is a common motif in a wide range of biologically active molecules. Derivatives of piperidine are known to exhibit diverse pharmacological properties.

Drug Development and Medicinal Chemistry

-

Scaffold for Biologically Active Molecules: This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary amine allows for further functionalization to create a library of derivatives for screening.

-

Sigma Receptor Ligands: Structurally related aminoethyl-piperidine derivatives have been investigated as ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer.[2][3]

-

5-HT Receptor Agonists: Amine derivatives containing an ethylamine side chain attached to a heterocyclic core are known to interact with serotonin (5-HT) receptors. For instance, indolyl-ethyl-amine derivatives have been synthesized as potent 5-HT(1D) agonists.[4]

-

Antiproliferative and Anticancer Activity: The piperidine moiety is present in numerous compounds with demonstrated antiproliferative effects.[2][5]

Sources

- 1. biosynth.com [biosynth.com]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This diamine, characterized by a piperidine ring with methyl groups at the 2 and 6 positions, exhibits unique steric and electronic properties that make it a valuable building block in medicinal chemistry and materials science. This document delves into its synthesis via nucleophilic substitution, its detailed molecular structure, and its emerging roles as a ligand in receptor binding studies, a corrosion inhibitor, and a precursor for novel antimicrobial agents. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the distinct characteristics of this versatile compound.

Introduction

This compound, with the molecular formula C9H20N2, is a fascinating organic compound that has garnered interest in various scientific fields.[1] Its structure, featuring a sterically hindered piperidine ring connected to an ethylamine moiety, imparts a unique combination of basicity, nucleophilicity, and conformational rigidity. These characteristics are pivotal to its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and material science. The presence of the dimethylated piperidine ring significantly influences its chemical reactivity and biological interactions, setting it apart from simpler diamines. This guide aims to provide a detailed exploration of its molecular architecture, proven synthetic routes, and a survey of its current and potential applications, thereby offering a valuable resource for researchers actively working with or considering the use of this compound.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its distinct molecular geometry. The piperidine ring is substituted with two methyl groups at the 2 and 6 positions, which introduces significant steric hindrance around the tertiary amine. This steric bulk influences the molecule's conformational preferences and its ability to interact with other molecules. The ethylamine side chain provides a primary amine group, which is a key site for further chemical modifications.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H20N2 | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][2] |

| CAS Number | 769-24-4 | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 4°C | |

| InChI Key | DQQHMRVHTMHDGE-UHFFFAOYSA-N |

The interplay between the tertiary amine within the piperidine ring and the primary amine of the ethylamine chain dictates the molecule's acid-base properties and its reactivity in various chemical transformations.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a straightforward nucleophilic substitution reaction. This method is favored for its reliability and relatively high yields.

General Synthesis Workflow

The primary synthetic route involves the reaction of a suitable 2,6-dimethylpiperidine derivative with a 2-haloethylamine, typically in the presence of a base to facilitate the nucleophilic attack.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

cis-2,6-Dimethylpiperidine

-

2-Chloroethylamine hydrochloride

-

Sodium hydroxide (or another suitable base)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-2,6-dimethylpiperidine and 2-chloroethylamine hydrochloride in the chosen anhydrous solvent.

-

Base Addition: Carefully add a slight excess of a strong base, such as powdered sodium hydroxide, to the reaction mixture. The base neutralizes the hydrochloride salt of the starting material and facilitates the nucleophilic substitution.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then washed with water to remove any remaining salts and base. The organic layer is separated and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent unwanted side reactions of the base and the reactants with water.

-

Strong Base: A strong, non-nucleophilic base is preferred to deprotonate the piperidine nitrogen without competing in the substitution reaction.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a more efficient conversion to the desired product within a reasonable timeframe.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups on the piperidine ring, the methylene protons of the piperidine ring and the ethylamine chain, and the protons of the primary amine group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (156.27 g/mol ), confirming its elemental composition.[1][2] Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and N-H bending vibrations.

Applications in Research and Development

The unique structural features of this compound make it a compound of interest in several areas of research and development.

Medicinal Chemistry and Drug Discovery

This compound serves as a valuable building block in the synthesis of novel therapeutic agents.[1] Its derivatives have been explored for a range of biological activities:

-

Antimicrobial Agents: The incorporation of the 2,6-dimethylpiperidine moiety has been investigated in the development of new antimicrobial compounds.[1]

-

Cancer Therapy: Certain derivatives have shown potential in cancer therapy due to their ability to induce apoptosis in specific cancer cell lines.[1]

-

Neuropharmacology: The compound and its analogs have been studied as ligands for various receptors and enzymes in the central nervous system.[1] For instance, it has been investigated for its potential to inhibit acetylcholinesterase, an enzyme relevant in the context of neurodegenerative diseases.[1]

-

Sigma Receptor Ligands: The broader class of aminoethyl-substituted piperidines has been synthesized and evaluated as ligands for sigma-1 receptors, which have shown antiproliferative properties.

Corrosion Inhibition

Complexes formed with this compound have demonstrated efficacy as corrosion inhibitors for metals.[1] The lone pair of electrons on the nitrogen atoms can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

Proteomics Research

Due to its unique structural properties, this compound is also utilized as a tool in proteomics research and other biochemical applications.[1][2]

Conclusion

This compound is a compound with a rich chemical profile and a growing list of applications. Its synthesis is well-established, and its unique molecular structure provides a versatile platform for the development of new molecules with tailored properties. For researchers in drug discovery and materials science, this guide serves as a foundational resource, highlighting the key attributes and potential of this intriguing diamine. As research continues, it is likely that the full scope of its utility will be further unveiled, leading to new and innovative applications.

References

- Smolecule. (2023, August 15). This compound.

- Santa Cruz Biotechnology. This compound.

- Sigma-Aldrich. 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine.

- PubChem. N-(2-Aminoethyl)piperidine.

- ResearchGate. (2025, August 6). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- Fluorochem. 1,1-Dimethyl-2-(4-methyl-piperidin-1-yl)-ethylamine.

- ChemicalBook. (2023, May 4). 2-(2-ETHYL-PIPERIDIN-1-YL)-ETHYLAMINE.

- Wikipedia. Substituted methylenedioxyphenethylamine.

- Google Patents.

- Pharmaffiliates. 6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid.

Sources

An In-depth Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (CAS Number: 1788-35-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a substituted piperidine derivative with emerging interest in medicinal chemistry and materials science. As a Senior Application Scientist, the aim of this document is to provide not just a compilation of data, but a synthesized understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles. The structure of this guide is designed to logically flow from fundamental characteristics to practical applications, empowering researchers to make informed decisions in their experimental designs.

Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 1788-35-8, is a diamine featuring a sterically hindered 2,6-dimethylpiperidine moiety linked to an ethylamine chain. It is important to note that the same chemical name is also associated with CAS number 769-24-4, suggesting potential isomerism or database discrepancies; researchers should verify the specific isomer and CAS number relevant to their work.

The introduction of two methyl groups at the 2 and 6 positions of the piperidine ring significantly influences the molecule's conformation and reactivity. This steric hindrance can impact its binding to biological targets and its coordination chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1788-35-8 | N/A |

| Alternate CAS No. | 769-24-4 | [1] |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Appearance | Liquid | N/A |

| Boiling Point | 74 °C | [1] |

| Purity | Typically ≥95% | N/A |

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes. The choice of a particular method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The two primary approaches involve nucleophilic substitution and reductive amination.

Synthetic Strategy: Nucleophilic Substitution

This is a common and direct method for the synthesis of this compound. The reaction involves the N-alkylation of 2,6-dimethylpiperidine with a suitable two-carbon electrophile bearing a protected amine functionality, followed by deprotection.

Causality of Experimental Choices:

-

Choice of Electrophile: 2-Bromoethylamine hydrobromide is a common choice due to its commercial availability and appropriate reactivity. The amine is protected as a hydrobromide salt to prevent self-reactivity.

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromide and facilitate the nucleophilic attack of the piperidine nitrogen without competing in the reaction.

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

-

Deprotection: The final step involves the removal of the protecting group from the primary amine, which can be achieved by treatment with a base.

Experimental Protocol: Nucleophilic Substitution

-

To a solution of 2,6-dimethylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add 2-bromoethylamine hydrobromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Diagram 1: Nucleophilic Substitution Workflow

Caption: Workflow for the synthesis via nucleophilic substitution.

Synthetic Strategy: Reductive Amination

An alternative route involves the reductive amination of a suitable keto-amine with 2,6-dimethylpiperidine. This method is advantageous if the corresponding ketone is readily available.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the piperidine ring (a doublet), the methylene protons of the ethyl chain (multiplets), and the protons of the piperidine ring (a complex pattern of multiplets). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the carbons of the piperidine ring, and the carbons of the ethylamine chain. The chemical shifts of these carbons will be influenced by their proximity to the nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations for the primary amine (typically a doublet in the range of 3300-3500 cm⁻¹).

-

C-H stretching vibrations for the aliphatic parts of the molecule (around 2850-3000 cm⁻¹).

-

N-H bending vibrations (around 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecular ion peak (M+) would be expected at m/z 156.

Applications and Biological Significance

This compound serves as a versatile building block in the development of more complex molecules with potential applications in various fields.

Medicinal Chemistry and Drug Development

The structural motif of a substituted piperidine connected to an amine is prevalent in many biologically active compounds. General research indicates that derivatives of this compound have been investigated for several therapeutic areas:

-

Receptor Ligands: The diamine structure suggests potential interactions with various receptors in the central nervous system and other biological systems.

-

Antimicrobial Agents: The presence of the amine functionalities can be a key feature in the design of novel antimicrobial compounds.

-

Anticancer Therapeutics: Some studies on related structures have explored their potential to induce apoptosis in cancer cell lines.

-

Enzyme Inhibition: There is preliminary evidence suggesting that derivatives may act as inhibitors of enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease.

Diagram 2: Potential Biological Applications

Caption: Potential areas of biological investigation.

Materials Science

The chelating nature of the diamine makes it a candidate for the synthesis of coordination complexes and as a corrosion inhibitor for metals.

Safety and Handling

Given the amine functional groups, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Amines can be corrosive and may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical entity with significant potential, particularly as a scaffold in medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its unique structural features, conferred by the sterically hindered piperidine ring, make it an interesting candidate for further investigation. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising molecule.

References

Sources

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Abstract: This technical guide provides a comprehensive overview of 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine, a versatile diamine building block of significant interest to the pharmaceutical and materials science sectors. The document details the molecule's structural and physicochemical properties, explores logical synthetic routes, and outlines robust analytical protocols for its characterization. Emphasis is placed on the causal relationships between the compound's unique structure—specifically the sterically hindered 2,6-dimethylpiperidine moiety—and its chemical reactivity and physical characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper technical understanding of this compound for application in synthesis and materials development.

Introduction and Molecular Overview

This compound, a substituted ethylamine, presents a unique combination of a sterically hindered tertiary amine and an accessible primary amine. This structural dichotomy is the primary driver of its utility in chemical synthesis, offering differential reactivity at its two nitrogen centers. The presence of the 2,6-dimethylpiperidine ring imparts specific conformational constraints and lipophilicity, making it a valuable scaffold in medicinal chemistry for creating ligands for biological targets and in materials science for applications such as corrosion inhibition.

Nomenclature and Identifiers

A consolidated list of identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine | N/A |

| CAS Number | 769-24-4 | [1][2] |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Canonical SMILES | CC1CCCC(N1CCN)C | [1] |

| InChI Key | DQQHMRVHTMHDGE-UHFFFAOYSA-N | [2] |

Chemical Structure and Stereochemistry

The molecule consists of an ethylamine chain attached at the nitrogen atom of a 2,6-dimethylpiperidine ring. The methyl groups can exist in cis or trans configurations relative to each other, leading to stereoisomers. Commercial sources often provide the cis isomer or a mixture. For applications where specific receptor binding is critical, chromatographic separation of these isomers may be a necessary preliminary step.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular weight, diamine nature, and the bulky, non-polar dimethylpiperidine group.

Summary of Properties

| Property | Value / Observation | Comments and Rationale | Source(s) |

| Physical Form | Liquid | At standard temperature and pressure. | [2] |

| Boiling Point | 74 °C | This experimentally listed value is unusually low for a molecule of this mass and may have been recorded under reduced pressure. Prediction models suggest a boiling point closer to 200-220 °C at atmospheric pressure. | [1] |

| Solubility | Miscible with water and common organic solvents (predicted) | The primary amine group allows for hydrogen bonding with water, while the C9 hydrocarbon backbone ensures solubility in less polar solvents like alcohols, THF, and chlorinated solvents. | N/A |

| pKa | pKa1 ≈ 10.5 (Primary Amine)pKa2 ≈ 8.5 (Tertiary Amine) | (Predicted) The primary ethylamine is a typical alkylamine. The tertiary amine on the piperidine ring is expected to be less basic due to steric hindrance from the adjacent methyl groups, which impedes solvation of the conjugate acid. | N/A |

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of the molecule is crucial for its effective use as a chemical intermediate.

Common Synthetic Pathways

The most logical and industrially scalable approach to synthesizing this compound is through reductive amination. This method offers high yields and good control over the final product. The key principle is the formation of an iminium ion intermediate from a ketone (or aldehyde) and an amine, which is then reduced in situ.

Rationale for Pathway Choice: Reductive amination using a mild reducing agent like sodium triacetoxyborohydride (STAB) is preferred over methods like direct alkylation of 2,6-dimethylpiperidine with 2-chloroethylamine. Direct alkylation often suffers from side reactions, including over-alkylation and elimination, and requires harsher conditions. Reductive amination is a one-pot reaction that proceeds under mild conditions, making it highly efficient.

Proposed Synthesis Workflow

A robust synthesis involves the reaction of 2,6-dimethylpiperidine with aminoacetaldehyde dimethyl acetal, followed by reduction and deprotection.

Key Chemical Reactions

The molecule's reactivity is dominated by its two amine groups.

-

Primary Amine (–NH₂): This is the more reactive center for nucleophilic attacks. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with aldehydes and ketones to form imines (Schiff bases), and can be selectively alkylated.

-

Tertiary Amine (Piperidine N): This nitrogen is a weaker base and nucleophile due to significant steric hindrance from the two flanking methyl groups. While it can be protonated or quaternized with small, highly reactive alkylating agents (e.g., methyl iodide), it is generally unreactive towards bulkier electrophiles. This differential reactivity is a key advantage, allowing for selective modification of the primary amine without protecting the tertiary amine.

Analytical and Characterization Protocols

Unambiguous characterization of this compound requires a multi-technique approach to confirm its structure, purity, and identity.

Rationale for Method Selection: No single technique can provide a complete picture. Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation, Mass Spectrometry (MS) provides definitive molecular weight and fragmentation data, and Gas Chromatography (GC) is the gold standard for assessing the purity of volatile amines.

Protocol 1: Structural Elucidation via NMR Spectroscopy

Objective: To confirm the molecular structure and connectivity.

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals include multiplets for the piperidine ring protons, a distinct signal for the two methyl groups (which may be a doublet), and two triplets corresponding to the -CH₂-CH₂- bridge. The primary amine protons (-NH₂) may appear as a broad singlet.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Nine distinct carbon signals are expected, confirming the presence of all carbon atoms in their unique chemical environments.

-

Data Analysis: Integrate the proton signals to confirm the ratio of protons. Analyze chemical shifts and coupling constants to verify the connectivity.

Protocol 2: Purity Assessment via Gas Chromatography (GC-MS)

Objective: To determine the purity of the compound and identify any volatile impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or dichloromethane.

-

GC Column Selection: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent) suitable for separating amines.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

Carrier Gas: Helium.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should display a molecular ion (M⁺) at m/z = 156. Key fragment ions would likely include loss of the ethylamine group or fragments of the piperidine ring. Purity is calculated from the peak area percentage.

Proposed Analytical Workflow

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this exact compound. The following recommendations are based on the known hazards of structurally similar alkylamines and should be treated as a guideline. A substance-specific risk assessment is mandatory before handling.

Hazard Assessment

Alkylamines as a class are known to be hazardous.[3]

-

Corrosivity: Based on analogous compounds, this compound is expected to be corrosive. It can likely cause severe skin burns and serious eye damage upon contact.[3][4]

-

Toxicity: The compound may be harmful if inhaled, swallowed, or absorbed through the skin.[3] Short-term exposure can cause irritation to the respiratory tract, while long-term exposure may lead to more severe health issues.[3]

-

Flammability: While not highly flammable, vapors can form explosive mixtures with air, especially in confined spaces or at elevated temperatures.[5]

Recommended Handling Procedures

Given the presumed hazards, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][6] When handling larger quantities or when aerosolization is possible, a face shield and chemical-resistant apron are required.

-

Ventilation: All handling must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[5][7]

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[3] Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizing agents for amines) readily available.

Applications and Future Directions

The unique structure of this compound makes it a compound of growing interest.

-

Medicinal Chemistry: Its use as a scaffold allows for the introduction of a basic nitrogen center with defined stereochemistry and steric bulk. This is valuable in designing ligands that can probe the topology of receptor binding pockets or enzyme active sites.

-

Materials Science: The ability of amines to adsorb onto metal surfaces makes this compound and its derivatives potential candidates for corrosion inhibitors, particularly for steel in acidic environments.

-

Future Research: Further exploration of its coordination chemistry could lead to novel catalysts or metal-organic frameworks. Additionally, derivatization of the primary amine could yield a library of compounds for screening in various biological assays, potentially leading to new therapeutic leads.

References

-

Cloud-SDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved January 27, 2026, from [Link]

-

Fuchs. (2019). Safety Data Sheet. Retrieved January 27, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine | 769-24-4 [sigmaaldrich.com]

- 3. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 4. chemical.kao.com [chemical.kao.com]

- 5. alkylamines.com [alkylamines.com]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. alkylamines.com [alkylamines.com]

An In-Depth Technical Guide to the Solubility of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a substituted piperidine derivative with potential applications in pharmaceutical research and chemical synthesis. Due to the limited availability of direct experimental solubility data for this specific compound, this guide synthesizes information from analogous structures and established principles of organic chemistry to predict its solubility profile. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in various solvents is provided, ensuring scientific integrity and reproducibility. This document is intended to serve as a valuable resource for researchers and developers working with this and structurally related compounds.

Introduction to this compound

This compound is a diamine featuring a piperidine ring with two methyl substituents at the 2 and 6 positions, and an ethylamine group attached to the piperidine nitrogen. Its chemical structure suggests a combination of steric hindrance from the dimethyl substitution and the potential for hydrogen bonding through its two nitrogen atoms. While specific applications are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential utility in drug discovery and as a ligand in coordination chemistry.[1] The presence of both a tertiary amine within the piperidine ring and a primary amine on the ethyl side chain imparts distinct basic properties that are crucial to its solubility and interaction with other molecules.

Predicted Solubility Profile

Direct experimental data on the solubility of this compound is scarce. However, by applying established principles of organic chemistry and analyzing the solubility of structurally similar compounds, a reliable prediction of its solubility can be formulated.

Factors Influencing Solubility

The solubility of an organic compound is primarily governed by its ability to interact with the solvent molecules. For this compound, the key structural features influencing its solubility are:

-

Hydrogen Bonding: The presence of a primary amine (-NH2) group and a tertiary amine within the piperidine ring allows for hydrogen bonding with protic solvents like water and alcohols. The lone pair of electrons on both nitrogen atoms can act as hydrogen bond acceptors.

-

Polarity: The carbon-nitrogen bonds introduce polarity to the molecule.

-

Molecular Size and Lipophilicity: The molecule has a total of nine carbon atoms, contributing to its lipophilic (nonpolar) character. Generally, as the carbon chain length in amines increases, their solubility in water decreases.[2][3][4]

-

Steric Hindrance: The two methyl groups at the 2 and 6 positions of the piperidine ring create steric hindrance, which may slightly impede the interaction of the piperidine nitrogen with solvent molecules.

Expected Solubility in Various Solvents

Based on these factors, the following solubility profile is anticipated:

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble to Soluble | The amine groups can form hydrogen bonds with the solvent. Solubility in water is expected to be moderate due to the C9 hydrocarbon backbone but enhanced by the presence of two nitrogen atoms. Solubility in alcohols is likely to be high. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the amine. |

| Nonpolar | Hexane, Toluene | Slightly Soluble to Insoluble | The dominant intermolecular forces in these solvents are London dispersion forces, which are less effective at solvating the polar amine groups. The lipophilic character of the molecule will contribute to some solubility. |

| Aqueous Acid | Dilute HCl, Dilute H2SO4 | Highly Soluble | As a base, the amine will be protonated in acidic solutions to form an ammonium salt, which is ionic and therefore highly soluble in water. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered the "gold standard" for solubility determination.

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Step-by-Step Protocol

-

Preparation of Materials:

-

High-purity this compound.

-

Analytical grade solvents (e.g., deionized water, ethanol, hexane).

-

Calibrated analytical balance.

-

Thermostatically controlled shaker bath or incubator.

-

Centrifuge.

-

Syringe filters (e.g., 0.45 µm PTFE or nylon).

-

Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS, or a validated titration method).

-

Volumetric flasks and pipettes.

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in the shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a pre-validated analytical method.

-

Perform the experiment in triplicate for each solvent.

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Report the mean solubility and standard deviation for each solvent.

-

Causality Behind Experimental Choices

-

Excess Solute: Ensures that the solution becomes saturated, which is the definition of solubility.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach a dynamic equilibrium.

-

Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.

-

Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement.

Visualizing the Process

Experimental Workflow

Caption: Key molecular interactions influencing solubility.

Conclusion

References

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

- University of Canterbury. (n.d.). Solubility of Organic Compounds.

- NCERT. (n.d.). Amines.

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

Unveiling the Mechanistic Potential of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the compound 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. While comprehensive research on this specific molecule is emerging, its structural features, particularly the 2,6-dimethylpiperidine and ethylamine moieties, suggest a high probability of interaction with several key biological targets. This document synthesizes information from studies on structurally related compounds to propose likely mechanisms of action, including modulation of neurotransmitter systems, enzymatic inhibition, and potential applications in oncology and infectious disease. Detailed experimental protocols are provided to facilitate further investigation and validation of these hypotheses.

Introduction: The Enigmatic Potential of a Structurally Privileged Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to engage in various non-covalent interactions make it a "privileged structure" for drug design. The specific compound, this compound, features a piperidine ring with methyl groups at the 2 and 6 positions, which introduces steric hindrance that can significantly influence its binding affinity and selectivity for biological targets.[5] The presence of an ethylamine side chain further suggests potential interactions with receptors and enzymes that recognize endogenous monoamines.

While a definitive mechanism of action for this compound has not been fully elucidated in publicly available literature, preliminary research indicates its potential as a ligand in receptor binding studies and suggests that its derivatives may possess antimicrobial, anticancer, and neuropharmacological activities.[5] This guide will therefore explore the most probable mechanisms of action based on the compound's structural alerts and the known pharmacology of related molecules.

Postulated Mechanisms of Action

Based on the available evidence for analogous compounds, we can hypothesize several primary mechanisms through which this compound may exert its biological effects.

Neuromodulatory Activity: Targeting Cholinesterases

A significant body of research has demonstrated that piperidine derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other neurological disorders.

Causality of Experimental Choice: The structural similarity of the piperidine moiety to the quaternary ammonium group of acetylcholine, which binds to the catalytic anionic site (CAS) of AChE, provides a strong rationale for investigating this potential mechanism. The ethylamine side chain could further interact with the peripheral anionic site (PAS) of the enzyme.

Hypothesized Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Hypothesized inhibition of acetylcholine hydrolysis by this compound in the synaptic cleft.

Anticancer Potential: Induction of Apoptosis

Numerous piperidine derivatives have been investigated for their anticancer properties, with studies indicating that they can induce apoptosis (programmed cell death) in various cancer cell lines.[8][9] The proposed mechanisms often involve the modulation of key apoptotic regulators.

Causality of Experimental Choice: The lipophilic nature of the 2,6-dimethylpiperidine ring may facilitate its passage across cell membranes, allowing it to interact with intracellular targets involved in cell survival and death pathways.

Logical Relationship: Proposed Anticancer Mechanism

Caption: Postulated pathway for apoptosis induction in cancer cells by this compound.

Antimicrobial Activity

The piperidine scaffold is also present in a number of compounds with demonstrated antimicrobial activity. The exact mechanism can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Causality of Experimental Choice: The cationic nature of the protonated ethylamine group at physiological pH could lead to electrostatic interactions with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria or the lipopolysaccharides of Gram-negative bacteria.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental workflows are proposed.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the AChE inhibitory activity of this compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in phosphate buffer (pH 8.0).

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound dilution.

-

Initiate the reaction by adding the AChE solution and incubate at 37°C.

-

Add the ATCI substrate to start the enzymatic reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of AChE inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

-

Experimental Workflow: AChE Inhibition Assay

Caption: Workflow for determining the in vitro acetylcholinesterase inhibitory activity.

Protocol: Cell Viability and Apoptosis Assays

This protocol describes methods to assess the cytotoxic and pro-apoptotic effects of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Step-by-Step Methodology:

-

Cell Culture:

-

Culture MCF-7 cells in appropriate media and conditions.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24-48 hours.

-

Add MTT solution and incubate.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the test compound as described above.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed experiments, providing a framework for data presentation.

| Parameter | Value |

| AChE Inhibition | |

| IC50 (µM) | [Insert Value] |

| Anticancer Activity (MCF-7) | |

| MTT Assay GI50 (µM) | [Insert Value] |

| % Early Apoptotic Cells (at GI50) | [Insert Value] |

| % Late Apoptotic Cells (at GI50) | [Insert Value] |

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a bioactive molecule with possible applications in neuropharmacology, oncology, and infectious diseases. The proposed mechanisms of action, including acetylcholinesterase inhibition and induction of apoptosis, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path for the systematic investigation of this compound's true mechanism of action. Further studies, including comprehensive structure-activity relationship (SAR) analyses and in vivo efficacy studies, will be crucial in fully realizing the therapeutic potential of this promising chemical entity.

References

-

Northwestern Medical Journal. (2025, April 30). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

-

PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives. Retrieved from [Link]

-

ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ijnrd.org [ijnrd.org]

- 5. Buy this compound | 1788-35-8 [smolecule.com]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nwmedj.org [nwmedj.org]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of piperidine derivatives

An In-depth Technical Guide to the Biological Activities of Piperidine Derivatives

Authored by a Senior Application Scientist

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its prevalence in natural products, such as alkaloids, and its synthetic accessibility have made it a cornerstone for the development of a vast array of therapeutic agents. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This guide provides an in-depth exploration of the diverse biological activities of piperidine derivatives, focusing on their anticancer, neuroprotective, antimicrobial, and antiviral properties. We will delve into the mechanisms of action, present relevant experimental protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activities of Piperidine Derivatives: Targeting Cell Proliferation and Survival

Piperidine-containing compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of malignancies. Their mechanisms of action are diverse, often involving the inhibition of key enzymes, disruption of signaling pathways, and induction of apoptosis.

A. Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent anticancer strategy involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Piperidine-based HDAC inhibitors can re-induce the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis.

For instance, derivatives of 4-(dialkylamino)piperidine have shown potent HDAC inhibitory activity. The piperidine ring in these molecules often serves as a linker, connecting a zinc-binding group (which interacts with the active site of the HDAC enzyme) to a "cap" group that interacts with the protein surface. This tripartite structure is essential for high-affinity binding.

B. Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a standard procedure for evaluating the HDAC inhibitory activity of novel piperidine derivatives.

1. Principle: The assay measures the enzymatic activity of a recombinant human HDAC enzyme (e.g., HDAC1) using a fluorogenic substrate. Inhibition of the enzyme by a test compound results in a decreased fluorescent signal.

2. Materials:

- Recombinant human HDAC1 enzyme

- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

- Trichostatin A (TSA) as a positive control

- Test piperidine derivatives dissolved in DMSO

- 96-well black microplate

- Fluorometric microplate reader

3. Step-by-Step Procedure:

- Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.

- Add 5 µL of the diluted compounds or control to the wells of the 96-well plate.

- Add 35 µL of the HDAC1 enzyme solution to each well and incubate for 15 minutes at 37°C.

- Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

- Incubate the plate for 60 minutes at 37°C, protected from light.

- Stop the reaction by adding a developer solution (e.g., containing trypsin and TSA).

- Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

4. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration.

- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

C. Signaling Pathway Visualization

Caption: Inhibition of HDAC by piperidine derivatives leads to open chromatin and expression of tumor suppressor genes.

D. Quantitative Data Summary

| Piperidine Derivative | Target | IC50 (nM) | Cell Line | Reference |

| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC | 90 | Various | |

| Romidepsin | Class I HDAC | 36 | Various | |

| Belinostat | Pan-HDAC | 27 | Various |

II. Neuroprotective Activities of Piperidine Derivatives: Combating Neurodegeneration

The piperidine scaffold is a key feature in several compounds investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their ability to modulate neurotransmitter systems, inhibit key enzymes, and reduce oxidative stress.

A. Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, the cognitive decline is associated with a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Piperidine-based AChE inhibitors, such as donepezil, block the active site of AChE, thereby increasing the levels and duration of action of acetylcholine.

The N-benzylpiperidine moiety in donepezil is crucial for its high affinity and selectivity for AChE. It interacts with the peripheral anionic site (PAS) of the enzyme, while another part of the molecule binds to the catalytic active site (CAS).

B. Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to assess the AChE inhibitory potential of piperidine compounds.

1. Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

2. Materials:

- Acetylcholinesterase (AChE) from electric eel

- Acetylthiocholine iodide (ATCI)

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

- Phosphate buffer (pH 8.0)

- Donepezil as a positive control

- Test piperidine derivatives dissolved in DMSO

- 96-well clear microplate

- Microplate reader

3. Step-by-Step Procedure:

- Prepare solutions of ATCI and DTNB in phosphate buffer.

- Add 25 µL of the test compound or control at various concentrations to the wells.

- Add 50 µL of phosphate buffer and 25 µL of AChE solution.

- Incubate the mixture for 15 minutes at 25°C.

- Add 25 µL of DTNB solution and mix.

- Initiate the reaction by adding 25 µL of ATCI solution.

- Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

4. Data Analysis:

- Calculate the rate of reaction for each concentration.

- Determine the percentage of inhibition.

- Calculate the IC50 value as described for the HDAC assay.

C. Experimental Workflow Visualization

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay using Ellman's method.

III. Antimicrobial and Antiviral Activities of Piperidine Derivatives

The structural diversity of piperidine derivatives has led to the discovery of compounds with potent activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses.

A. Mechanism of Action: Diverse Targets in Pathogens

The antimicrobial and antiviral mechanisms of piperidine compounds are highly varied:

-

Antibacterials: Some piperidine derivatives function by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death. Others inhibit essential enzymes involved in bacterial replication or metabolism.

-

Antifungals: Piperidine-containing antifungals can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and fungal cell death.

-

Antivirals: In the context of viral infections, piperidine derivatives have been shown to inhibit viral entry, replication, and release. For example, some compounds can block the ion channel activity of the M2 protein of the influenza A virus, preventing the virus from uncoating and releasing its genetic material into the host cell.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the piperidine derivative in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or by measuring optical density.

2. Materials:

- Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans)

- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

- Test piperidine derivatives

- Standard antibiotic/antifungal as a positive control (e.g., ciprofloxacin, fluconazole)

- Sterile 96-well microplates

- Spectrophotometer (optional)

3. Step-by-Step Procedure:

- Prepare a standardized inoculum of the microorganism.

- Perform serial two-fold dilutions of the test compounds and controls in the growth medium directly in the 96-well plate.

- Add the microbial inoculum to each well.

- Include a growth control (no compound) and a sterility control (no inoculum).

- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

- Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.

C. Logical Relationship Visualization

Caption: Diverse antimicrobial and antiviral targets of piperidine derivatives.

Conclusion and Future Directions

The piperidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutic agents. The biological activities discussed in this guide represent only a fraction of the full potential of this versatile heterocycle. Future research will likely focus on the development of piperidine derivatives with enhanced selectivity and potency, as well as novel mechanisms of action. The integration of computational modeling with traditional synthetic and screening approaches will undoubtedly accelerate the discovery of the next generation of piperidine-based drugs. The continued exploration of this "privileged" structure promises to yield innovative treatments for a wide range of human diseases.

References

-

Title: Suberoylanilide Hydroxamic Acid (SAHA) - an anti-cancer agent with a targeted mechanism of action. Source: National Center for Biotechnology Information. [Link]

-

Title: Romidepsin. Source: National Center for Biotechnology Information. [Link]

-

Title: Belinostat. Source: National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is an organic compound featuring a piperidine ring scaffold, a motif of significant interest in medicinal chemistry.[1] The specific arrangement of two methyl groups at the 2 and 6 positions of the piperidine ring introduces distinct steric and electronic properties that differentiate it from simpler analogs.[1] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical characteristics, and its established and potential roles as a versatile building block for researchers, particularly those in the field of drug development. The unique structure of this diamine makes it a valuable intermediate for creating more complex molecules with potential therapeutic applications.[1]

Physicochemical and Structural Properties

The core structure consists of a 2,6-dimethylpiperidine ring connected to an ethylamine side chain. The dimethyl substitution imparts conformational rigidity and increased lipophilicity compared to the unsubstituted piperidine analog. These features can be critical in modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₀N₂ | Smolecule[1] |

| Molar Mass | 156.27 g/mol | Smolecule[1] |

| Predicted Boiling Point | 214.1 ± 8.0 °C | ChemicalBook[2] |

| Predicted Density | 0.886 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 10.21 ± 0.10 | ChemicalBook[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Two primary and robust strategies are detailed below.

Strategy 1: Synthesis via Nucleophilic Substitution

This is a direct and classical approach for forming the crucial C-N bond between the piperidine nitrogen and the ethylamine fragment. The reaction involves the SN2 displacement of a suitable leaving group (e.g., a halide) from an ethylamine synthon by the secondary amine of 2,6-dimethylpiperidine.

Causality and Experimental Rationale: The selection of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It serves to deprotonate the piperidine nitrogen, significantly increasing its nucleophilicity for an efficient attack on the electrophilic carbon of the ethyl halide. A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen to solubilize the reactants and facilitate the SN2 mechanism without interfering with the strong base. The use of a protected ethylamine, such as 2-chloroethylamine hydrochloride, requires careful stoichiometry of the base to neutralize the HCl salt and deprotonate the piperidine.

Detailed Experimental Protocol: Nucleophilic Substitution

-

Preparation: To a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, add anhydrous DMF (100 mL).

-

Reagent Addition: Add 2,6-dimethylpiperidine (1.13 g, 10 mmol). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Nucleophilic Attack: Re-cool the mixture to 0 °C and add a solution of 2-chloroethylamine hydrochloride (1.16 g, 10 mmol) in anhydrous DMF (20 mL) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C overnight. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and carefully quench by the slow addition of water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Validation: The structure and purity of the final product (typical yields range from 40-60%) are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Synthesis via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds. This strategy involves the reaction of 2,6-dimethylpiperidine with an aldehyde synthon, aminoacetaldehyde dimethyl acetal, which generates an intermediate iminium ion in situ. This intermediate is then reduced by a mild hydride-donating agent to yield the final product.

Causality and Experimental Rationale: Aminoacetaldehyde dimethyl acetal serves as a stable and easy-to-handle precursor to the highly reactive aminoacetaldehyde.[3][4] The acetal is hydrolyzed under mildly acidic conditions to reveal the aldehyde, which then condenses with the secondary amine. A key advantage of this method is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is particularly effective because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. This selectivity minimizes side reactions and often leads to cleaner products and higher yields. The reaction is typically performed as a one-pot procedure, making it highly efficient.

Detailed Experimental Protocol: Reductive Amination

-

Preparation: To a solution of 2,6-dimethylpiperidine (1.13 g, 10 mmol) and aminoacetaldehyde dimethyl acetal (1.05 g, 10 mmol) in dichloromethane (DCM, 50 mL), add acetic acid (0.6 mL, 10.5 mmol).

-

Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the hydrolysis of the acetal and the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 2.54 g, 12 mmol) portion-wise over 20 minutes.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of starting materials by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation: Purify the crude material by flash column chromatography to yield the pure product (typical yields 60-80%). Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold and building block in the design of novel therapeutic agents. The piperidine ring is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved metabolic stability and aqueous solubility.

Survey of Potential Biological Activities

While the compound itself is primarily a research intermediate, its core structure and derivatives have been explored for various biological activities.[1]

Table 2: Potential Biological Relevance and Applications

| Area of Interest | Rationale and Supporting Evidence | Citations |

|---|---|---|